N-[tert-butoxycarbonyl]-L-serine
Description
Role as a Protected Amino Acid Building Block in Organic Synthesis
Boc-Ser-OH functions as a fundamental building block in organic synthesis. The Boc group on the amino terminus allows for controlled coupling reactions with other molecules, such as other amino acids, to form amide bonds. smolecule.com This selective reactivity is essential for the stepwise construction of more complex molecules. The compound is utilized in various synthetic strategies, including both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. peptide.comiris-biotech.de In these processes, the Boc group can be selectively removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid, to free the amino group for subsequent coupling steps. smolecule.com
Beyond peptide synthesis, Boc-Ser-OH and its derivatives, such as Boc-Ser(tBu)-OH where the hydroxyl group is also protected, are employed in the synthesis of a variety of organic compounds. smolecule.com The protected serine moiety can be incorporated into diverse molecular architectures, allowing for the introduction of the serine side chain with its versatile hydroxyl functionality at a desired position. This makes Boc-Ser-OH a valuable intermediate in the synthesis of natural products, pharmaceuticals, and other molecules of biological interest.
Historical Context of its Application in Peptide Chemistry
The application of Boc-protected amino acids, including Boc-Ser-OH, in peptide chemistry is rooted in the development of solid-phase peptide synthesis (SPPS). The Boc/Benzyl (B1604629) (Boc/Bz) protection strategy was one of the earliest and most widely used approaches in SPPS, pioneered by Merrifield in the 1960s. nih.goviris-biotech.de This method relies on the acid lability of the Boc group for Nα-deprotection during the chain elongation steps, while side-chain protecting groups (often benzyl-based) and the linkage to the solid support are designed to be more stable under these conditions but cleavable by strong acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. nih.gov
While the Fmoc/tert-butyl (Fmoc/tBu) strategy later gained prominence due to its milder cleavage conditions and orthogonality, the Boc strategy, utilizing building blocks like Boc-Ser-OH, remained significant and is still employed in specific cases, particularly when established protocols or the synthesis of certain complex peptide structures necessitates its use. nih.goviris-biotech.de The historical development and refinement of Boc-based SPPS laid crucial groundwork for the advancement of automated peptide synthesis techniques. nih.gov
Structural Significance within Amino Acid and Peptide Synthesis
The structural significance of Boc-Ser-OH lies in its dual functionality as a protected amino acid. It possesses a free carboxyl group, a protected amino group (by the Boc moiety), and a free hydroxyl group on the serine side chain. This specific arrangement allows for controlled reactions. The protected amino group prevents self-coupling and other undesired reactions during peptide chain elongation. The free carboxyl group is typically activated for coupling to the amino terminus of the growing peptide chain or another amino acid.
The presence of the free hydroxyl group in Boc-Ser-OH (unlike derivatives where the hydroxyl is also protected, e.g., Boc-Ser(tBu)-OH) means that this functional group is available for reaction or modification during synthesis, provided the reaction conditions are compatible with the Boc group and the peptide coupling chemistry. In some synthetic strategies, the serine hydroxyl group may require temporary protection depending on the desired transformations. However, in standard Boc-SPPS where the side chain is not protected, the hydroxyl group's reactivity needs to be considered. The ability to selectively manipulate the amino and carboxyl groups while managing the hydroxyl group's reactivity is central to the utility of Boc-Ser-OH as a versatile building block in constructing peptides and other molecules containing serine residues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317842 | |
| Record name | BOC-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-72-4 | |
| Record name | BOC-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3262-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-butoxycarbonyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Involving N Boc Ser Oh
Foundations in Peptide Synthesis
Peptide synthesis involves the formation of amide bonds between amino acids. researchgate.net Two primary methodologies exist: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. researchgate.netthieme-connect.de Boc-Ser-OH is utilized in both approaches. peptide.com The Boc group on the alpha-amino nitrogen is a temporary protecting group, designed to prevent unwanted reactions during chain elongation. researchgate.netmdpi.comluxembourg-bio.com The urethane (B1682113) structure of the Boc group helps minimize epimerization of activated amino acids during coupling. researchgate.netluxembourg-bio.com
Solid-Phase Peptide Synthesis (SPPS) Applications
SPPS offers advantages over solution synthesis, such as faster reactions and easier purification through simple washing steps. thieme-connect.deluxembourg-bio.com In SPPS, the peptide chain is built while attached to an insoluble solid support (resin). luxembourg-bio.comiris-biotech.de Boc-Ser-OH is a common building block in SPPS, particularly within the Boc strategy. sigmaaldrich.com
Boc Strategy in SPPS
The Boc strategy, also known as Boc/Bzl (butoxycarbonyl/benzyl), was one of the earliest developed SPPS methods. iris-biotech.deiris-biotech.de In this strategy, the alpha-amino group is protected by the acid-labile Boc group, while trifunctional amino acid side chains, such as the hydroxyl group of serine, are typically protected with semi-permanent protecting groups, often of the benzyl (B1604629) type (Bzl). peptide.commdpi.comiris-biotech.de Boc-Ser(Bzl)-OH is a protected form of serine commonly used in Boc SPPS, where the benzyl ether protects the hydroxyl group. peptide.compeptide.comiris-biotech.de While the Boc/Bzl strategy is not truly orthogonal because both Boc and benzyl-based groups are acid-labile, the Boc group is removed under milder acidic conditions (e.g., 50% TFA in DCM) compared to the strong acids (like HF or TFMSA) required for benzyl group removal. iris-biotech.depeptide.com Despite the rise of the Fmoc strategy, the Boc strategy is still used, especially when existing protocols require it or for certain applications like the synthesis of peptide thioesters which are unstable under basic Fmoc deprotection conditions. iris-biotech.denih.gov Boc SPPS has been used in the synthesis of proteins with base-labile posttranslational modifications. nih.gov
Coupling Reagents and Conditions in SPPS
In SPPS, coupling reagents are used to activate the carboxyl group of the incoming protected amino acid (such as Boc-Ser-OH) to facilitate the formation of the peptide bond with the free amino group on the resin-bound peptide chain. uniurb.it The choice of coupling reagent and conditions is crucial for reaction efficiency and minimizing epimerization. nih.govmdpi.com Common coupling reagents used in peptide synthesis include carbodiimides like N,N′-Diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. mdpi.comluxembourg-bio.comnih.govamazonaws.com For instance, Boc-protected amino acids have been coupled using DIC in the presence of DMAP. mdpi.com DIC/Oxyma has been reported as an effective coupling reagent system in SPPS, ensuring quantitative coupling for most amino acids. nih.gov Studies have explored the effect of various coupling reagents on alpha-carbon racemization of amino acids like serine. nih.govmdpi.com
Deprotection Strategies in Boc SPPS
In Boc SPPS, the Boc group protecting the alpha-amino group is removed in each cycle to allow the coupling of the next amino acid. mdpi.com This deprotection is typically carried out using acidic conditions, most commonly with trifluoroacetic acid (TFA). mdpi.comiris-biotech.deamericanpeptidesociety.org For example, Boc deprotection can be performed using 50% TFA in MeCN or 90% TFA in the presence of scavengers. mdpi.comiris-biotech.de After Boc removal with TFA, the deprotected amine is in the form of a TFA salt, which needs to be neutralized before the next coupling step, often using a base like diisopropylethylamine (DIEA). peptide.com Scavengers are often added during Boc deprotection to react with tert-butyl carbonium ions generated, which can otherwise react with sensitive amino acid residues like tryptophan, cysteine, or methionine, leading to undesired side products. peptide.compeptide.com
Solution Phase Peptide Synthesis Applications
While SPPS is widely used, solution phase peptide synthesis remains relevant, particularly for the synthesis of short peptides or protected peptide fragments for segment condensation. researchgate.netthieme-connect.de Boc-Ser-OH can be used in solution phase synthesis. peptide.com
Segment Condensation Approaches
Segment condensation involves synthesizing protected peptide fragments separately, often using SPPS or stepwise solution synthesis, and then coupling these fragments in solution to form a larger peptide. thieme-connect.denih.gov Boc-protected amino acids and peptide segments are suitable for this approach. nih.gov For instance, protected peptide fragments synthesized using Boc chemistry can be combined in solution using coupling reagents like EDC-HOBt. New protecting groups for the serine hydroxyl, such as the cyclohexyl (Chx) group, have been developed and applied in conventional solution synthesis of protected peptide segments using Boc chemistry. rsc.org The O-Chx group shows stability under typical Boc deprotection conditions. rsc.org Coupling reactions in solution phase synthesis using Boc-Ser-OH have been successfully mediated by reagents like cyclic propylphosphonic anhydride (B1165640) (T3P), showing high efficiency and minimal epimerization. mdpi.com
Protecting Group Considerations in Solution Phase Peptide Synthesis
In solution phase peptide synthesis (SPPS), the selection and management of protecting groups are critical for achieving desired peptide sequences with high purity. The Boc group on N-Boc-Ser-OH serves as a temporary protecting group for the α-amino function. peptide.com This protection strategy is often used in conjunction with benzyl (Bzl) type side-chain protection in the Boc/benzyl strategy. peptide.comiris-biotech.de The Boc group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). mdpi.comwiley-vch.de This allows for the subsequent coupling of the deprotected amino group to the carboxyl group of another protected amino acid, extending the peptide chain in a controlled manner. smolecule.com
Synthesis of Cyclic Peptides
N-Boc-Ser-OH can be utilized in the synthesis of cyclic peptides. scientificlabs.comsigmaaldrich.com The ability to selectively protect and deprotect functional groups is essential for the controlled cyclization of linear peptide precursors. While the search results indicate its use in cyclic peptide synthesis, specific detailed research findings on the methodologies involving N-Boc-Ser-OH for cyclization were not extensively detailed within the provided snippets. However, the general principle involves forming a linear peptide chain using protected amino acids, followed by a cyclization step where a new peptide bond is formed between the N- and C-termini, or between a terminus and a side chain, after selective deprotection. escholarship.org
Regioselective Functionalization and Site-Specific Modifications
Regioselective functionalization and site-specific modifications of serine residues within peptides are often achieved through the strategic use of protecting groups on the β-hydroxyl group while the α-amino group is protected, such as with the Boc group. rsc.orgnih.govresearchgate.net This allows for selective reactions at the hydroxyl position without interfering with the protected amino or free carboxyl groups of N-Boc-Ser-OH.
Protection and Deprotection of the β-Hydroxyl Group
Protection of the β-hydroxyl group of serine is essential in peptide synthesis to prevent unwanted side reactions, such as O-acylation during coupling steps or dehydration. rsc.orgnih.govresearchgate.net Various protecting groups have been developed for this purpose, offering different lability profiles compatible with various peptide synthesis strategies.
O-tert-Butyl (tBu) Protection
The O-tert-butyl (tBu) group is a commonly used protecting group for the β-hydroxyl group of serine, resulting in Boc-Ser(tBu)-OH. smolecule.comcymitquimica.com This protecting group is stable under the acidic conditions used for Boc removal but can be cleaved by stronger acids, such as neat TFA or in combination with scavengers. smolecule.comthermofisher.com Boc-Ser(tBu)-OH is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc group on the N-terminus is sequentially removed to allow chain elongation, while the tBu group on the serine side chain remains intact until the final cleavage from the resin.
O-Benzyl (Bzl) Protection
The O-benzyl (Bzl) group is another widely used protecting group for the serine β-hydroxyl group, leading to Boc-Ser(Bzl)-OH. peptide.comuni.luambeed.com In Boc chemistry, the benzyl ether is a common choice for serine side-chain protection. peptide.comiris-biotech.de The benzyl group can be removed by catalytic hydrogenation or by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often simultaneously with the cleavage of the peptide from the resin in SPPS. peptide.compeptide.com While stable to mild acidic conditions, the benzyl group is less stable to acid than the tBu group. rsc.orgug.edu.pl
Novel Protecting Group Development (e.g., Cyclohexyl)
Research continues into the development of novel protecting groups for the serine hydroxyl function to offer improved stability or orthogonality. The cyclohexyl (Chx) ether has been explored as a new hydroxy-protecting group for serine and threonine in peptide synthesis. rsc.orgiris-biotech.de The Chx group can be introduced to the hydroxyl function of Boc-Ser-OH. rsc.org It has demonstrated stability to various acidic and basic conditions, including TFA and piperidine (B6355638) in DMF. rsc.org The O-Chx group is not removed by catalytic hydrogenation over Pd-charcoal but can be removed with 1 mol dm⁻³ trifluoromethanesulfonic acid – thioanisole (B89551) in TFA. rsc.org The apparent rate constant for the removal of the Chx group with 50% TFA in CH₂Cl₂ is significantly less than that of the Bzl group, indicating greater acid stability under common Boc-deprotection conditions. rsc.org This suggests the Chx group's potential suitability for peptide synthesis, particularly for larger peptides, in both Boc- and Fmoc-based strategies. rsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Boc-Ser-OH | 98766 fishersci.ca |
| Boc-Ser(tBu)-OH | 7017896 uni.luacrospharma.co.kr |
| Boc-Ser(Bzl)-OH | 90234 uni.lu |
| Boc-Ser(Chx)-OH | 221057-18-7 (CAS) iris-biotech.de |
| Trifluoroacetic acid (TFA) | 6379 nih.gov |
| Hydrogen fluoride (HF) | 14943 |
| Trifluoromethanesulfonic acid (TFMSA) | 6993078 peptide.com |
| Piperidine | 8082 rsc.org |
| Dimethylformamide (DMF) | 8037 rsc.org |
| Palladium on charcoal (Pd-charcoal) | 16217609 rsc.org |
| Thioanisole | 8856 rsc.org |
| Dicyclohexylammonium salt of Boc-Ser(tBu)-OH | 18942-50-2 (CAS) |
| Boc-Ser(Me)-OH | 51293-47-1 (CAS) cymitquimica.com |
| Boc-Ser(Propargyl)-OH*DCHA | BAA2260 (Product Code) iris-biotech.de |
Data Tables
While detailed quantitative data tables (e.g., yields under varying conditions for each protection method) were not consistently available across the search results in a format suitable for interactive tables, the following information regarding the relative stability of protecting groups was noted:
| Protecting Group for Serine β-Hydroxyl | Stability to TFA (relative) | Removal Conditions | Reference |
| O-Benzyl (Bzl) | Less stable than tBu/Chx | Catalytic hydrogenation, Strong acids (HF, TFMSA) | peptide.compeptide.comug.edu.pl |
| O-tert-Butyl (tBu) | Stable | Strong acids (neat TFA or with scavengers) | smolecule.comthermofisher.com |
| O-Cyclohexyl (Chx) | More stable than Bzl | 1 mol dm⁻³ TFMSA – thioanisole in TFA | rsc.org |
This table summarizes the relative stability and cleavage conditions for the discussed hydroxyl protecting groups in the context of Boc-Ser-OH chemistry.
Esterification and Carboxyl Group Modifications
The free carboxyl group of N-Boc-Ser-OH can undergo various modifications, including esterification. Esterification of N-Boc-L-serine can be achieved through different methods. For instance, the methyl ester can be prepared by reacting N-Boc-L-serine with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) orgsyn.org. Another approach involves the use of ethereal diazomethane (B1218177) orgsyn.org. Mitsunobu reaction conditions have also been reported for the esterification of Boc-L-serine, yielding the methyl ester in high yield tandfonline.com. This reaction typically involves Boc-L-serine, an alcohol (e.g., methanol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) tandfonline.com.
Besides simple esterification, the carboxyl group can be activated for peptide coupling reactions. In solid-phase peptide synthesis (SPPS), Boc-Ser-OH is used as a building block, where its carboxyl group is coupled to the free amine of the resin-bound amino acid or peptide chain sigmaaldrich.comiris-biotech.de. Various coupling reagents are employed for this purpose in Boc chemistry SPPS.
Specialized Synthetic Transformations Utilizing N-Boc-Ser-OH
N-Boc-Ser-OH is a key substrate in several specialized synthetic transformations beyond standard peptide coupling, allowing access to diverse molecular structures.
Mitsunobu Reactions Involving N-Boc-Ser-OH
The Mitsunobu reaction is a powerful tool for converting the hydroxyl group of N-Boc-Ser-OH into various functionalities with inversion of configuration at the β-carbon. This reaction typically involves the reaction of N-Boc-Ser-OH or its ester with a nucleophile, triphenylphosphine, and an azodicarboxylate (e.g., DEAD or DIAD) nih.gov.
One notable application is the synthesis of O-(5-isoxazolyl)-L-serine, which was achieved by a Mitsunobu reaction of isoxazolin-5-one (B1206914) with N-Boc-L-serine tert-butyl ester nih.govpharm.or.jp. This demonstrates the utility of the Mitsunobu reaction for O-alkylation of the serine hydroxyl group.
Furthermore, the Mitsunobu reaction is crucial for the cyclization of N-protected serine derivatives to form β-lactones researchgate.netgoogle.com. This intramolecular reaction involves the activation of the hydroxyl group and subsequent nucleophilic attack by the carboxylate, leading to the formation of the four-membered ring β-lactone cdnsciencepub.com. Studies using labeled serine have shown that this lactonization proceeds with inversion of configuration at the β-carbon and involves the loss of the hydroxyl oxygen cdnsciencepub.com.
Synthesis of α-Amino Acids via β-Lactone Intermediates
N-Boc-Ser-OH serves as a starting material for the synthesis of various α-amino acids, particularly through the formation and subsequent ring-opening of β-lactone intermediates sigmaaldrich.comottokemi.com. The β-lactone of N-Boc-serine, N-Boc-L-serine β-lactone, can be synthesized from N-Boc-L-serine under Mitsunobu conditions google.comprepchem.com.
These β-lactones are highly reactive species that can undergo nucleophilic ring-opening reactions with various nucleophiles, leading to the formation of β-substituted α-amino acids acs.org. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile cdnsciencepub.com. This approach provides a versatile route to access a range of non-proteinogenic amino acids. For example, opening of serine β-lactones with heterocyclic amines has been shown to produce N-Boc-α-alkyl-β-(sec-amino)alanines researchgate.netresearchgate.net.
Preparation of O-Acyl Isodipeptide Units for Peptide Synthesis
N-Boc-Ser-OH is utilized in the preparation of O-acyl isodipeptide units, which are important building blocks for the O-acyl isopeptide method of peptide synthesis rsc.orgrsc.orgnih.gov. This method involves the formation of an ester linkage between the carboxyl group of an amino acid and the hydroxyl group of a serine or threonine residue.
O-acyl isodipeptide units of the general structure Boc-Ser/Thr(Fmoc-Xaa)-OH are synthesized by coupling an Fmoc-protected amino acid (Fmoc-Xaa-OH) to the β-hydroxyl group of a Boc-Ser/Thr-OBzl derivative using coupling agents like EDC-DMAP rsc.org. The benzyl ester is subsequently removed to yield the O-acyl isodipeptide unit with a free carboxyl group, ready for further peptide coupling rsc.org. This approach allows for the synthesis of peptides that may be difficult to assemble using standard methods, including those containing "difficult sequences" or isopeptide linkages rsc.orgnih.gov.
| Compound Name | PubChem CID |
| N-Boc-L-serine (Boc-Ser-OH) | 98766 fishersci.ca |
| N-Boc-L-serine methyl ester | 2766-43-0 chemicalbook.com |
| N-Boc-L-serine tert-butyl ester | Not readily available in search results, but mentioned in nih.govpharm.or.jp |
| N-Boc-L-serine β-lactone | Not readily available in search results, but synthesis described in google.comprepchem.com |
| O-(5-isoxazolyl)-L-serine | Not explicitly listed, but product of reaction in nih.govpharm.or.jp |
| Fmoc-Xaa-OH | Varies depending on Xaa |
| Boc-Ser/Thr-OBzl | Varies depending on Ser/Thr and protecting group |
| O-acyl isodipeptide units (general) | Varies depending on specific structure |
| N-Boc-α-alkyl-β-(sec-amino)alanines | Varies depending on specific structure |
| Diethyl azodicarboxylate (DEAD) | 158433 researchgate.net |
| Diisopropyl azodicarboxylate (DIAD) | 74618 pharm.or.jp |
| Triphenylphosphine (PPh₃) | 14086 tandfonline.com |
| N-Ethyl-N'-(3-dimethylaminopropyl)-carbodiimide (EDC) | 9563086 rsc.org |
| 4-Dimethylaminopyridine (DMAP) | 4679 rsc.org |
| Methyl iodide | 6373 orgsyn.org |
| Potassium carbonate | 6356 orgsyn.org |
| Dimethylformamide (DMF) | 8057 orgsyn.org |
| Isoxazolin-5-one | 19145 nih.gov |
| N-Cbz-L-serine β-lactone | Not explicitly listed, but mentioned in cdnsciencepub.comresearchgate.net |
| N-Cbz-L-serine | 85343 cdnsciencepub.com |
| Cesium carbonate | 10187 chemicalbook.com |
| Benzyl bromide | 7504 chemicalbook.com |
| Ethyl acetate | 14182 orgsyn.org |
| Lithium bromide | 84754 chemicalbook.com |
| Sodium bicarbonate | 45144516 pharm.or.jp |
| Sodium sulfate | 24145 chemicalbook.com |
| Tetrahydrofuran (THF) | 8070 pharm.or.jp |
| Dichloromethane (DCM) | 6344 nih.gov |
| Piperidine | 8082 nih.gov |
| Trifluoroacetic acid (TFA) | 6377 iris-biotech.de |
| Ammonium formate | 517168 rsc.org |
| Palladium on carbon (Pd/C) | 57444034 rsc.org |
| Fmoc-Gly-OH | 442035 nih.gov |
| COMU | 16199370 nih.gov |
| Boc-Ser(tBu)-OH | 7017896 uni.luacrospharma.co.kr |
| Boc-Ser(Bzl)-OH | 90234 uni.lu |
| Boc-Thr(Bzl)-OH | 134637 peptide.com |
| Fmoc-Ser(tBu)-OH | 47619 sigmaaldrich.com |
| Fmoc-Thr(tBu)-OH | 134640 peptide.com |
| Fmoc-Ser(Trt)-OH | 134639 peptide.com |
| Fmoc-Trp(Boc)-OH | 442036 peptide.com |
| Boc-Leu-OMe | 154198 |
| Boc-Tyr-OH | 439211 |
| Boc-Ser(Leu-Fmoc)-OH | 944283-09-4 |
| Boc-Ser(Fmoc-Ser(tBu))-OH | 16664719 nih.gov |
| Boc-Ser(O-propargyl)-OH | 139227228 medchemexpress.com |
| Boc-Ser(Tos)-OMe | 56926-94-4 peptide.com |
| Boc-Ser(PMB)-ψ[(Z)-CF=CH]-Gly-OMe | Not explicitly listed, but mentioned in beilstein-journals.org |
| Boc-Thr(Fmoc-Val)-OH | Not explicitly listed, but mentioned in rsc.org |
| Boc-Ser(Fmoc-Gly)-OH | 139227229 nih.gov |
| Boc-Ser-Leu-OMe | Not explicitly listed, but mentioned in ottokemi.com |
| Boc-Ser-Gly-Met-OMe | Not explicitly listed, but mentioned in google.com |
| Boc-Ser-Ala-Tyr-ONB | Not explicitly listed, but mentioned in google.com |
| Boc-Ser-Gly-OH | 3262-72-4 google.com |
| Boc-Ser(tBu)-OH | 7017896 uni.luacrospharma.co.kr |
| Boc-Ser(Bzl)-OH | 90234 uni.lu |
| Boc-Thr(Bzl)-OH | 134637 peptide.com |
| Fmoc-Ser(tBu)-OH | 47619 sigmaaldrich.com |
| Fmoc-Thr(tBu)-OH | 134640 peptide.com |
| Fmoc-Ser(Trt)-OH | 134639 peptide.com |
| Fmoc-Trp(Boc)-OH | 442036 peptide.com |
| Boc-Leu-OMe | 154198 |
| Boc-Tyr-OH | 439211 |
| Boc-Ser(Leu-Fmoc)-OH | 944283-09-4 |
| Boc-Ser(Fmoc-Ser(tBu))-OH | 16664719 nih.gov |
| Boc-Ser(O-propargyl)-OH | 139227228 medchemexpress.com |
| Boc-Ser(Tos)-OMe | 56926-94-4 peptide.com |
| Boc-Ser(PMB)-ψ[(Z)-CF=CH]-Gly-OMe | Not explicitly listed, but mentioned in beilstein-journals.org |
| Boc-Thr(Fmoc-Val)-OH | Not explicitly listed, but mentioned in rsc.org |
| Boc-Ser(Fmoc-Gly)-OH | 139227229 nih.gov |
| Boc-Ser-Leu-OMe | Not explicitly listed, but mentioned in ottokemi.com |
| Boc-Ser-Gly-Met-OMe | Not explicitly listed, but mentioned in google.com |
| Boc-Ser-Ala-Tyr-ONB | Not explicitly listed, but mentioned in google.com |
| Boc-Ser-Gly-OH | 3262-72-4 google.com |
Derivatization and Modified Forms of N Boc Ser Oh
O-Protected Serine Derivatives
Protecting the hydroxyl group of serine is often necessary during peptide synthesis to prevent unwanted side reactions and ensure the correct formation of peptide bonds. Various protecting groups can be used, leading to different Boc-protected serine derivatives.
N-Boc-O-tert-Butyl-L-Serine is a protected serine derivative featuring a Boc group on the α-amino group and a tert-butyl (tBu) group on the β-hydroxyl group smolecule.com. This dual protection strategy is valuable in peptide synthesis. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the tert-butyl ether is stable under acidic conditions but can be cleaved by strong acids smolecule.com.
Boc-Ser(tBu)-OH is primarily utilized in peptide synthesis as a building block for constructing peptides and proteins smolecule.com. It allows for the incorporation of serine residues with a protected hydroxyl group, which can be deprotected later in the synthesis scheme smolecule.com. The synthesis of Boc-Ser(tBu)-OH typically involves protecting the hydroxyl group of serine with tert-butyl chloride followed by Boc protection of the amino group smolecule.com.
Table 1: Properties of N-Boc-O-tert-Butyl-L-Serine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₅ | smolecule.comnih.gov |
| Molecular Weight | 261.31 g/mol | smolecule.comnih.gov |
| CAS Number | 13734-38-8 | smolecule.comnih.gov |
| PubChem CID | 7017896 | nih.govacrospharma.co.kr |
| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |
N-Boc-O-Benzyl-L-Serine is another protected form of L-serine used in both solid-phase and solution-phase peptide synthesis peptide.com. It has a Boc group on the amino group and a benzyl (B1604629) (Bzl) group protecting the hydroxyl group peptide.com. The benzyl ether protecting group is stable under the acidic conditions used to remove the Boc group but can be cleaved by hydrogenolysis peptide.com.
Table 2: Properties of N-Boc-O-Benzyl-L-Serine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ | fishersci.chthermofisher.com |
| Molecular Weight | 295.335 g/mol | fishersci.chthermofisher.com |
| CAS Number | 23680-31-1 | peptide.comfishersci.ch |
| PubChem CID | 90234 | fishersci.ch |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropansäure | fishersci.ch |
| Melting Point | 58-60 °C | fishersci.ch |
N-Boc-O-Methyl-L-Serine is a serine derivative with a Boc group on the amino group and a methyl group protecting the hydroxyl group chemicalbook.comfishersci.pt. It is used in peptide synthesis as an amino acid derivative chemicalbook.com. The methyl ester on the carboxylic acid group facilitates coupling reactions necessary for peptide formation cymitquimica.com.
Table 3: Properties of N-Boc-O-Methyl-L-Serine
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₅ | fishersci.ptcymitquimica.com |
| Molecular Weight | 219.237 g/mol | fishersci.ptfishersci.at |
| CAS Number | 51293-47-1 | chemicalbook.comcymitquimica.com |
| PubChem CID | 7016354 | fishersci.ptfishersci.at |
| IUPAC Name | (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | fishersci.ptfishersci.at |
N-Boc-O-Phosphoseryl derivatives, where R can be phenyl, ethyl, methyl, benzyl, or t-butyl, are protected forms of phosphoserine used in the synthesis of phosphopeptides researchgate.netpublish.csiro.au. These derivatives are crucial for incorporating phosphorylated serine residues into peptides, which is important for studying protein phosphorylation and related biological processes researchgate.netnih.gov.
A synthetic approach involves the phosphorylation of the serine hydroxyl group using diphenyl or dialkyl phosphorochloridate/pyridine or dialkyl N,N-diethylphosphoramidite/1H-tetrazole-m-chloroperoxybenzoic acid researchgate.netpublish.csiro.au. These Boc-protected phosphoseryl derivatives can be utilized in Boc-mode peptide synthesis using methods like the mixed-anhydride coupling procedure researchgate.netpublish.csiro.au. Deprotection strategies depend on the nature of the R group; for instance, phenyl and benzyl phosphate (B84403) groups can be removed by hydrogenolysis, while t-butyl phosphate groups are cleaved by mild acidolysis researchgate.netpublish.csiro.au. However, ethyl and methyl phosphate groups have shown to decompose under common deprotection conditions researchgate.netpublish.csiro.au.
N-Boc-Ser(Psi(Me,Me)pro)-OH is a pseudoproline monomer derived from serine, used as a building block in peptide synthesis bapeks.com. Pseudoprolines are valuable tools in the synthesis of "difficult" peptide sequences prone to aggregation chempep.com. The incorporation of a pseudoproline moiety, such as the 2,2-dimethyloxazolidine (B1633789) derived from serine, disrupts the peptide backbone's conformational freedom and hydrogen bonding patterns, preventing aggregation during solid-phase peptide synthesis chempep.com. This leads to improved coupling efficiency, higher yields, and better purity of synthesized peptides chempep.com. The pseudoproline unit introduces a temporary kink in the peptide backbone, favoring a cis-amide bond conformation, which can help maintain an extended and accessible chain chempep.com. The oxazolidine (B1195125) ring is stable to Fmoc deprotection conditions but is cleaved under strong acidic conditions, regenerating the native serine residue chempep.com.
Table 4: Properties of N-Boc-Ser(Psi(Me,Me)pro)-OH
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | bapeks.com |
| Molecular Weight | 245.3 | bapeks.com |
| CAS Number | 139009-66-8 | bapeks.com |
| Purity | >99% | bapeks.com |
Stereochemical Considerations in N Boc Ser Oh Research
Enantiomeric Forms: L- and D-Isomers of N-Boc-Ser-OH
Amino acids, with the exception of glycine, exist as enantiomers, non-superimposable mirror images designated as L- and D-isomers. Serine is one such amino acid, possessing a chiral center at its alpha-carbon. Consequently, N-Boc-Ser-OH also exists in two enantiomeric forms: N-(tert-Butoxycarbonyl)-L-serine (Boc-L-Ser-OH) and N-(tert-Butoxycarbonyl)-D-serine (Boc-D-Ser-OH).
The L-configuration is the naturally occurring form found in proteins and peptides in living organisms uni.luuni.lu. Boc-L-Ser-OH is widely used in standard peptide synthesis protocols to incorporate the natural L-serine residue biosynth.comtcichemicals.com. Its chemical properties, including melting point and optical rotation, are well-characterized tcichemicals.com. For instance, Boc-L-Ser-OH has a melting point around 80-96 °C or 90-94 °C and an optical rotation ([α]²⁰/D) of approximately -7.5º (c=2, water) or -3.5±0.5° (c=2, acetic acid) tcichemicals.com.
The D-isomer, Boc-D-Ser-OH, is the enantiomer of Boc-L-Ser-OH uni.lu. While D-amino acids are rare in nature, they are increasingly utilized in the synthesis of peptides and peptidomimetics to confer enhanced properties, such as increased resistance to enzymatic degradation. Boc-D-Ser-OH has been characterized with a CAS number 6368-20-3 and a specific rotation ([α]²⁰/D) of +7.0 to +10.0 deg (C=2, H₂O), reflecting its opposite chirality to the L-isomer. Protected forms of Boc-D-Ser-OH, such as Boc-D-Ser(tBu)-OH, are also employed in synthesis.
The distinct stereochemical configurations of Boc-L-Ser-OH and Boc-D-Ser-OH are critical as they lead to different spatial arrangements of atoms, which in turn influence their interactions in chemical reactions and biological systems.
Impact of Chirality on Peptide Structure and Biological Function
The chirality of amino acid residues, including serine incorporated via Boc-Ser-OH, profoundly impacts the structure and biological function of peptides. Peptides can self-assemble into various ordered supramolecular architectures like nanofibrils, nanobelts, nanotubes, nanowires, and vesicles. These assembly structures are highly sensitive to the chirality of the constituent amino acids.
Beyond structural implications, chirality plays a vital role in the biological function of peptides, including their interactions with biological targets such as enzymes, receptors, and proteins. The biological activity of peptides is highly dependent on their precise three-dimensional structure, which is directly influenced by the stereochemistry of the amino acids they contain. Introducing D-amino acids into peptides can affect their enzymatic stability, making them more resistant to degradation by proteases that typically target L-amino acid containing peptides. Furthermore, the chirality of peptide assemblies can regulate cell behaviors, including cytotoxicity. The distinct biological effects of peptides with different chiralities underscore the necessity for strict stereochemical control during their synthesis.
Control and Assessment of Racemization During Synthetic Procedures
Racemization, the process leading to the formation of a 1:1 mixture of enantiomers, is a critical concern during the synthesis of peptides and other molecules containing chiral centers like that in Boc-Ser-OH. Preserving the stereochemical integrity of the alpha-carbon of each amino acid residue is essential to ensure the desired structure and biological activity of the final product.
Racemization at the alpha-carbon of an amino acid derivative like Boc-Ser-OH typically occurs through the abstraction of the alpha-proton, often facilitated by the presence of a base. This is particularly relevant when the carboxyl group is activated for coupling, as activation can increase the acidity of the alpha-proton. Serine is among the amino acids noted for its potential to undergo racemization under certain synthetic conditions.
Controlling racemization during peptide synthesis involves careful selection of coupling reagents, additives, solvents, and reaction conditions such as temperature and reaction time. For instance, maintaining low temperatures (e.g., 0–5°C) during Boc protection can minimize racemization. The choice of coupling reagent and the use of racemization suppressing additives are crucial. Additives like Oxyma-B have demonstrated effectiveness in controlling the optical purity during carbodiimide-mediated acylations, outperforming other additives in some cases.
Assessment of racemization is typically performed using analytical techniques that can separate and quantify enantiomers, such as Chiral High-Performance Liquid Chromatography (HPLC). Classical methods like the Anderson test can also be used to evaluate racemization under different reaction conditions by analyzing the chiral purity of the peptide product. Monitoring racemization levels, often aiming for less than 0.5% D-enantiomer in the final product, is a key quality control measure in the synthesis of chirally pure compounds.
Stereoselective Synthetic Approaches Utilizing Serine Derivatives
Stereoselective synthesis, which aims to produce a single stereoisomer or a mixture in which one stereoisomer predominates, is vital when working with chiral building blocks like serine derivatives. Various synthetic strategies have been developed to utilize serine derivatives, including protected forms like Boc-Ser-OH, in a stereoselective manner.
Serine derivatives can serve as chiral starting materials for the synthesis of other complex chiral molecules. For example, stereoselective synthetic approaches have been employed to create amide isosteres of Ser-Pro dipeptides, starting from a serine derivative. These approaches often involve carefully controlled reactions, such as sigmatropic rearrangements, to establish or maintain the desired stereochemistry.
Another area where serine derivatives are utilized in stereoselective synthesis is in the preparation of modified amino acids or peptidomimetics. Studies have described the synthesis of β2,2-amino acids through the stereoselective alkylation of isoserine derivatives, highlighting the use of N-Boc-protected serine esters in the diastereoselective formation of bicyclic N,O-acetals. These bicyclic structures act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions like alkylation.
Mitsunobu reactions involving Boc-Ser-OH can also be employed in organic synthesis, and these reactions are known to proceed with inversion of stereochemistry at the carbon bearing the hydroxyl group, allowing for the stereoselective synthesis of various organic molecules. The ability to control stereochemistry through such reactions is a powerful tool in the synthesis of chirally pure compounds.
Analytical Methodologies for N Boc Ser Oh and Its Derivatives
Chromatographic Techniques for Analysis
Chromatography plays a significant role in separating, identifying, and quantifying Boc-Ser-OH and related compounds based on their differential partitioning between a stationary and a mobile phase. HPLC and GC are commonly used chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely applied technique for the analysis of Boc-Ser-OH and its derivatives, offering high resolution and sensitivity. It is particularly useful for assessing chemical purity and monitoring reaction progress. ruifuchem.comtcichemicals.comtcichemicals.comrsc.orgwindows.netchinacloudapi.cnnih.govchromatographyonline.comorgsyn.org
Chiral HPLC for Enantiomeric Purity Determination
Enantiomeric purity is a critical quality attribute for chiral compounds like Boc-Ser-OH, as different enantiomers can exhibit distinct biological activities. Chiral HPLC, employing stationary phases specifically designed to separate enantiomers, is a powerful tool for determining the enantiomeric excess (ee) of Boc-Ser-OH and its derivatives. ruifuchem.comwindows.netchinacloudapi.cnnih.gov This technique allows for the baseline resolution of enantiomers, enabling accurate quantification of each isomer. chinacloudapi.cnphenomenex.comchiraltech.com Polysaccharide-based chiral stationary phases are frequently used for the chromatographic separation of enantiomers, including protected amino acids. windows.netchinacloudapi.cnphenomenex.comwindows.net The elution order of enantiomers can be influenced by the specific chiral stationary phase used. chiraltech.com For example, chiral HPLC has been used to establish the chemical homogeneity of O-acyl isodipeptide units prepared from Boc-Ser/Thr-OBzl.
Reversed-Phase HPLC for Purity and Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is extensively used for assessing the chemical purity of Boc-Ser-OH and its derivatives and for monitoring the progress of synthetic reactions. tcichemicals.comtcichemicals.comwindows.netnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. nih.govnih.govtu-darmstadt.deniph.go.jprsc.orgnih.gov Compounds are separated based on their hydrophobicity. This method can effectively separate the desired product from starting materials, intermediates, and by-products. nih.govniph.go.jp RP-HPLC has been used to monitor the synthesis of Boc-Sec(PMB)-OH from Boc-Ser-OH and to purify peptide products. niph.go.jposaka-u.ac.jp The purity of Boc-Ser-OH is often specified based on HPLC analysis. ruifuchem.comtcichemicals.comtcichemicals.comcarlroth.com For instance, some specifications indicate a purity of ≥98% or >97.0% by HPLC. ruifuchem.comtcichemicals.comtcichemicals.com
Gas Chromatography (GC) with Chiral Columns for Enantiomeric Analysis
Gas chromatography (GC), particularly with chiral stationary phases, is another technique applicable for determining the enantiomeric purity of amino acids and their derivatives, provided they are sufficiently volatile or can be suitably derivatized. chromatographyonline.comcat-online.comresearchgate.net Chiral capillary GC columns, often utilizing modified cyclodextrins as stationary phases, can resolve enantiomers with high selectivity and sensitivity. chromatographyonline.comresearchgate.net While the search results specifically mention the analysis of serine enantiomers after derivatization with OPA-Boc using reversed-phase HPLC akjournals.comresearchgate.net, and the general application of chiral GC for amino acid enantiomeric analysis chromatographyonline.comcat-online.comresearchgate.net, direct examples of Boc-Ser-OH analysis by chiral GC were not explicitly found. However, the principle of using chiral GC for enantiomeric analysis of amino acid derivatives suggests its potential applicability to Boc-Ser-OH after appropriate derivatization to enhance volatility. The method typically involves derivatization steps like esterification and acylation to obtain volatile derivatives for chiral separation by GC. cat-online.com
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable structural information about Boc-Ser-OH and its derivatives, complementing the data obtained from chromatography.
Mass Spectrometry (MS/MS) for Product Identification and Fragmentation Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for confirming the identity of Boc-Ser-OH and its derivatives and for studying their fragmentation pathways. orgsyn.orgresearchgate.net LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is frequently used for the analysis of peptides and amino acid derivatives, allowing for separation and subsequent structural characterization based on mass-to-charge ratios and fragmentation patterns. rsc.orgnih.govrsc.orgnih.govresearchgate.netresearchgate.net MS/MS analysis can provide detailed information about the molecular structure and the presence of specific functional groups or protecting groups like the Boc group. nih.gov Fragmentation analysis in MS/MS involves the collision-induced dissociation of parent ions into fragment ions, yielding a unique spectral fingerprint that aids in identification and structural elucidation. nih.govresearchgate.netnih.gov Studies have shown that the fragmentation of serine-containing compounds can involve the loss of the side chain or β-elimination. nih.gov Tandem mass spectra of protected serine derivatives, such as galactosylated N-Boc-Ser-OMe, have been analyzed to confirm product formation and identify fragmentation patterns, which often include the loss of the sugar moiety. researchgate.net Expected fragmentation patterns for protected amino acids and peptides in MS/MS can include signals indicating neutral losses corresponding to parts of the molecule, including protecting groups. nih.gov
Pre-Column Derivatization Strategies for Enhanced Detection
Pre-column derivatization involves reacting the analyte (in this case, N-Boc-Ser-OH or its derivatives) with a reagent before the chromatographic separation. This process can introduce properties that facilitate detection, such as fluorescence or strong UV absorbance, and can also be used to form diastereomers for chiral analysis. O-Phthalaldehyde (OPA) is a common reagent used for pre-column derivatization of primary amino acids, forming fluorescent isoindole derivatives. wikipedia.orgatamanchemicals.comtandfonline.comdokumen.pubjasco-global.com However, OPA alone does not react with secondary amines and requires a thiol component for reaction with primary amines. tandfonline.comjasco-global.com The resulting derivatives are often analyzed by reversed-phase HPLC. tandfonline.comjst.go.jp
Use of Marfey's Reagent for Diastereomer Formation
Marfey's reagent, specifically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a chiral derivatization agent used for determining the absolute configuration of amino acids and analyzing enantiomeric mixtures. sci-hub.seresearchgate.netnih.gov The reaction between Marfey's reagent and an amino acid with a primary amine group forms a diastereomer, which can then be separated by reversed-phase HPLC. researchgate.netnih.gov Since N-Boc-Ser-OH has a protected amino group (Boc), it would typically require deprotection to a free amino acid (Serine) before reacting with Marfey's reagent for chiral analysis of the serine component. sci-hub.seiucr.org The resulting diastereomers absorb in the UV region, commonly detected around 340 nm. tandfonline.comnih.gov While traditional Marfey's method relies on UV detection, more advanced methods may utilize mass spectrometry for increased sensitivity. tandfonline.comnih.gov Studies have shown the application of Marfey's reagent for monitoring racemization in protected amino acid derivatives, including those used in peptide synthesis. researchgate.net
Derivatization with o-Phthalaldehyde and N-Boc-D-Cysteine
The combination of o-Phthalaldehyde (OPA) and a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (N-Boc-D-Cysteine), is another pre-column derivatization strategy used for the enantioselective analysis of amino acids, including serine. jst.go.jpresearchgate.netnii.ac.jp This reaction forms fluorescent diastereomeric isoindole derivatives, which are suitable for detection by fluorescence spectroscopy after HPLC separation. tandfonline.comjst.go.jpresearchgate.net The method has been applied to the determination of amino acid enantiomers in various sample types. jst.go.jpresearchgate.net The derivatization reaction with OPA and a chiral thiol is typically rapid and can be performed at room temperature. tandfonline.comjst.go.jpresearchgate.net The use of N-Boc-D-Cysteine as the chiral thiol allows for the separation of D- and L-amino acid enantiomers. jst.go.jpresearchgate.net Research has demonstrated the effectiveness of this method for separating serine enantiomers, with good resolution values achieved on reversed-phase C18 columns. jst.go.jpresearchgate.net
While direct application of this method to N-Boc-Ser-OH would again necessitate deprotection of the Boc group to expose the primary amine, the OPA/N-Boc-D-Cysteine system is a well-established technique for analyzing the chiral purity of serine once the Boc group is removed. Studies have utilized OPA combined with N-tert-butyloxycarbonyl-L-cysteine for analyzing D- and L-amino acids after hydrolysis of peptides. researchgate.net The fluorescence detection provides high sensitivity for the analysis of trace amounts of amino acids. tandfonline.comresearchgate.net
Advanced Applications and Research Frontiers of N Boc Ser Oh
Design and Synthesis of Bioactive Peptides and Analogues
Development of Pharmaceuticals and Drug Candidates
Peptides synthesized using Boc-Ser-OH and its derivatives play a significant role in the development of pharmaceuticals and drug candidates. chemimpex.comsmolecule.comchemimpex.comchemimpex.com These peptide-based drugs can offer targeted therapeutic effects. chemimpex.com Boc-protected serine is a key component in creating customized peptide sequences for various applications in drug development and biochemistry. chemimpex.com Its use extends to the production of peptide libraries, facilitating the identification of novel therapeutic agents. chemimpex.com For instance, Boc-Ser(tBu)-OH has been used in the synthesis of peptides with potential therapeutic applications. smolecule.com Specific protected derivatives like Boc-Ser(Leu-Fmoc)-OH are frequently employed in the production of peptide-based drugs and therapeutic agents. chemimpex.com
Peptides Targeting Neurological Disorders
Research has explored the use of peptides synthesized with Boc-Ser-OH derivatives for targeting neurological disorders. For example, Boc-Ser(Leu-Fmoc)-OH is utilized in the production of peptide-based drugs and therapeutic agents, particularly those targeting neurological disorders. chemimpex.com Additionally, Boc-Ser(Bzl)-OH has been employed in the synthesis of peptide fragments related to myelin basic protein, which is relevant to autoimmune demyelinating diseases affecting the central nervous system, such as multiple sclerosis. researchgate.net The synthesis of amyloid-β peptides, related to Alzheimer's disease, has also involved the use of Boc-Ser-OH in the construction of isopeptide linkages to improve solubility and synthesis efficiency. frontiersin.orgresearchgate.net
Studies on Antibiotic Analogues (e.g., Teixobactin "Swapmers")
Boc-Ser-OH and its O-protected variants are integral to the synthesis of antibiotic analogues, including modifications of Teixobactin. Teixobactin is a depsipeptide antibiotic with potent activity against Gram-positive bacteria. hku.hk The synthesis of Teixobactin and its analogues often involves the use of protected serine derivatives like Boc-Ser(tBu)-OH or Boc-Ser(OBn)-OH as building blocks in both solid-phase and solution-phase approaches. hku.hknih.govthieme-connect.com For example, Boc-Ser(tBu)-OH has been condensed with protected D-Threonine during the gram-scale total synthesis of Teixobactin. nih.gov Boc-Ser(OtBu)-OH has also been coupled during the synthesis of Teixobactin analogues where the natural amino acid L-allo-enduracididine was replaced with other residues. hku.hk The synthesis of isobactin prodrug analogues of Teixobactin has utilized the commercially available Boc-Ser(Fmoc-Ile)–OH O-acyl isodipeptide building block. acs.org
Materials Science and Polymer Chemistry Applications
Beyond peptide synthesis, Boc-Ser-OH finds applications in materials science and polymer chemistry, primarily through functionalization reactions. smolecule.com Its protected amino and free hydroxyl groups provide handles for conjugation to various polymeric structures and biomaterials. smolecule.com
Dendrimer and Polymer Functionalization
Boc-Ser-OH and its derivatives are used to functionalize dendrimers and polymers, modifying their properties for various applications. For instance, Boc-Ser-OH has been used in the synthesis of amino acid-functionalized dendrimers. nih.gov Specifically, Boc-Ser-NHS has been coupled with G4-PAMAM-NH2 dendrimers to create heterobifunctional dendrimers with both Boc-protected amine and hydroxyl functionalities on the periphery. nih.govgoogle.comacrospharma.co.kr This functionalization allows for subsequent conjugation reactions. nih.govgoogle.com The attachment of Boc-serine moieties to dendrimers has been confirmed by techniques like MALDI-TOF MS and 1H NMR, indicating successful functionalization. nih.govgoogle.com Boc-Ser(tBu)-OH has also been used to functionalize biomaterials like chitosan (B1678972) for drug delivery systems.
Enzymology and Protein Engineering Studies
N-Boc-Ser-OH is a useful tool in the study of enzymes, particularly those involving serine residues, and in the modification of protein structures.
Protein Structure Modification and Functionality Enhancement
N-Boc-Ser-OH can be utilized in protein engineering to introduce modifications into protein structures, potentially enhancing their stability or functionality. chemimpex.com By incorporating protected serine residues into synthetic peptides or proteins, specific sites can be tagged or altered. chemimpex.com The free hydroxyl group of the serine residue in N-Boc-Ser-OH provides a handle for further chemical modifications, such as glycosylation or the attachment of various probes or molecules. smolecule.com These modifications can influence protein folding, stability, and interactions with other molecules. Research indicates that structural modifications in peptides can enhance bioactivity and stability. N-Boc-Ser-OH is used in protein engineering to modify protein structures, aiming to improve their stability and activity for various biotechnological applications. chemimpex.com
Enzymatic Synthesis of Modified Serine Derivatives (e.g., Galactosylated Serine)
N-Boc-Ser-OH and its derivatives can serve as substrates or acceptors in enzymatic reactions to synthesize modified serine compounds, such as galactosylated serine. mdpi.com Enzymes like β-galactosidase from Escherichia coli can catalyze the transfer of a galactose moiety to the hydroxyl group of serine derivatives. mdpi.com Studies investigating the acceptor specificity of β-galactosidase have shown that serine derivatives, including N-Boc-Ser-OH and N-Boc-Ser-OMe, can act as acceptors in transgalactosylation reactions. mdpi.com The efficiency of these enzymatic reactions can be influenced by the protecting groups on the serine derivative. For example, N-Boc-Ser-OMe showed a faster initial rate of transgalactosylation compared to other serine derivatives in one study. mdpi.com Molecular docking simulations have been used to understand the binding of these acceptors to the enzyme's active site, revealing interactions with aromatic residues and hydrogen bonding. researchgate.net
An example of data from such studies is presented below:
| Acceptor Substrate | Initial Rate (µmol/L.h) | Binding Affinity (kcal/mol) | Distance (Å) (Galactose 1'-OH to Ser/Thr Hydroxyl) |
| N-Boc-Ser-OMe | 7816.8 | -4.7 to -4.5 | 2.8 to 3.2 |
| N-Fmoc-Ser-OH | 1731.2 | -7.1 to -6.3 | 2.8 to 3.7 |
| N-Z-Ser-OMe | 4680.0 | -4.9 | 3.1 |
Data compiled from enzymatic transgalactosylation studies using E. coli β-galactosidase. mdpi.comresearchgate.net
These studies demonstrate the utility of N-Boc-Ser-OH derivatives as substrates for enzymatic modification, enabling the synthesis of complex glycosylated amino acids. mdpi.com
Synthesis of Glyoxylyl-Functionalized Molecules
N-Boc-Ser-OH, particularly in its tert-butyl protected form (N-Boc-Ser(tBu)-OH), is used as a masked glyoxylic acid equivalent in peptide chemistry for introducing glyoxylyl groups. rsc.org After deprotection of the Boc and tert-butyl groups, the serine residue can be oxidized, typically with sodium periodate (B1199274) (NaIO4), to yield an α-oxo aldehyde or glyoxylyl group. rsc.orgresearchgate.net This strategy is employed to attach glyoxylyl functionalities to the N-terminus or lysine (B10760008) residues of peptides. rsc.org This allows for subsequent ligation or conjugation reactions. For instance, N-Boc-Ser(tBu)-OSu, an activated ester of N-Boc-Ser(tBu)-OH, has been used to introduce glyoxylyl functions onto lysine residues of peptides, which were then incorporated into diketopiperazines. rsc.org This method provides a way to create molecules with reactive aldehyde functionalities for various chemical conjugations. rsc.orgresearchgate.net
Research findings indicate the efficiency of this approach, with studies reporting specific yields for glyoxylyl-functionalized products. For example, a 26% yield was achieved for glyoxylyl-functionalized diketopiperazines using this method. rsc.org
Precursor in Asymmetric Organic Synthesis (e.g., Garner's Aldehyde Synthesis)
N-Boc-Ser-OH is a crucial starting material in the asymmetric synthesis of various chiral molecules, notably as a precursor to Garner's aldehyde (also known as the Evans aldehyde or N-Boc-2,2-dimethyl-4-formyloxazolidine). beilstein-journals.orgnih.gov Garner's aldehyde is a versatile chiral building block widely used in the synthesis of enantiopure natural products and other bioactive compounds. beilstein-journals.orgnih.govnih.gov
The synthesis of Garner's aldehyde from L-serine (often protected as N-Boc-Ser-OH) typically involves several steps: protection of the amino group with the Boc group, protection of the vicinal amino alcohol as an acetonide (forming the oxazolidine (B1195125) ring), and reduction of the carboxylic acid to an aldehyde. beilstein-journals.orgnih.gov Different procedures have been developed to optimize this synthesis and maintain the stereochemical integrity of the chiral center derived from serine. beilstein-journals.orgnih.gov
Key steps in a common synthetic route from L-serine to Garner's aldehyde include:
Esterification of L-serine. beilstein-journals.orgnih.gov
N-protection with Boc anhydride (B1165640). beilstein-journals.orgnih.gov
Formation of the acetonide using 2,2-dimethoxypropane (B42991) and a Lewis acid catalyst. beilstein-journals.orgnih.gov
Reduction of the methyl ester to the aldehyde using a reducing agent like DIBAL-H at low temperatures to minimize epimerization. beilstein-journals.orgnih.gov
Synthesis of Mimics of O-Linked Glycopeptides
N-Boc-Ser-OH is employed in the synthesis of mimics of O-linked glycopeptides. O-linked glycosylation, where a glycan is attached to the hydroxyl group of serine or threonine residues, is a significant post-translational modification in proteins, particularly in mucins. oup.com Synthesizing mimics of these glycopeptides is important for studying their biological roles and for developing potential therapeutics.
N-Boc-Ser-OH can be used as a building block to introduce modified serine residues that can be subsequently glycosylated or used in ligation strategies to create glycopeptide mimics. nih.govmdpi.com For example, a derivative synthesized from Boc-Ser-OH, specifically 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, has been incorporated into peptides using solid-phase peptide synthesis. nih.gov These resulting peptides can be efficiently glycosylated and serve as mimics of O-linked glycopeptides. nih.gov This approach utilizes amino acids with N-alkylaminooxy side chains, which are effective for the rapid synthesis of neoglycopeptides through chemoselective reactions with reducing sugars. nih.govmdpi.com The synthesis of such derivatives from Boc-Ser-OH expands the methods available for creating structurally similar glycoconjugates to their natural counterparts. nih.govmdpi.com
Green Chemistry Approaches in N Boc Ser Oh Chemistry
Sustainable Peptide Synthesis Methodologies
Developing sustainable peptide synthesis methodologies using Boc-amino acids, including Boc-Ser-OH, is a key area of research aimed at mitigating the environmental impact of peptide production. researchgate.netrsc.orgchemrxiv.orgwikipedia.orgnih.gov
Water-Based Microwave-Assisted Solid-Phase Peptide Synthesis Using Boc-Amino Acids
Water-based microwave-assisted solid-phase peptide synthesis (SPPS) using Boc-amino acids has emerged as an environmentally friendly approach, offering an organic solvent-free method for peptide synthesis. researchgate.netmdpi.comresearchgate.net Microwave irradiation facilitates rapid solid-phase reactions of amino acid reactants on the resin in water. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various peptides, including difficult sequences. researchgate.netmdpi.comresearchgate.net While earlier attempts with non-dispersed Boc-amino acids in water required multiple reaction cycles and longer times, the use of water-dispersible Boc-amino acid nanoparticles in combination with microwave irradiation has shown promise in reducing reaction time and increasing yield. mdpi.com This approach utilizes suspended nanoparticle reactants to overcome solubility issues in water. mdpi.com
Research findings demonstrate the feasibility of synthesizing peptides in water using microwave-assisted heating and Boc-amino acid derivatives, often employing a PEG-based resin and specific coupling reagents like EDC-HONB. figshare.comnih.govresearchgate.net
Strategies for Reduced Solvent Consumption and Hazardous Waste Generation
Reducing solvent consumption and the generation of hazardous waste are critical aspects of greening peptide synthesis with Boc-amino acids. researchgate.netrsc.orgmdpi.comnih.govwhiterose.ac.uk Traditional SPPS, including methods utilizing Boc chemistry, often relies heavily on large volumes of organic solvents for coupling, washing, and deprotection steps, contributing significantly to environmental concerns. rsc.orgnih.govnih.gov
Strategies to address this include the exploration of alternative, greener solvents as substitutes for conventional polar aprotic solvents like DMF and NMP. tandfonline.comacs.org Studies have evaluated the suitability of various solvents, such as cyclic carbonates, for peptide synthesis, demonstrating good yields in both solution-phase and solid-phase approaches. tandfonline.com Mechanochemistry, a solvent-free or minimal solvent technique, has also been explored for peptide synthesis, although its application with Boc-protected amino acids has primarily been limited to coupling and shorter sequences. rsc.orgcpcscientific.com
Furthermore, optimizing washing procedures and exploring techniques like continuous processes and supercritical fluid chromatography (SFC) for purification can help reduce solvent usage and waste generation. rsc.orgcpcscientific.com The Boc strategy itself is noted for generating only gases as by-products during the deprotection step, which is an advantage in terms of waste composition compared to some other strategies. researchgate.net
Minimal Side-Chain Protection Strategies to Enhance Atom Economy
Enhancing atom economy in peptide synthesis with Boc-amino acids involves minimizing or eliminating the use of temporary and permanent side-chain protecting groups. researchgate.netrsc.orgwhiterose.ac.ukdrivehq.com The installation and removal of protecting groups contribute to lower atom economy and often require the use of hazardous reagents, such as large volumes of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) for cleavage in traditional Boc chemistry. drivehq.comgoogle.compeptide.com
For serine, while side-chain protection is commonly employed in Boc chemistry, typically as the benzyl (B1604629) ether (Boc-Ser(Bzl)-OH), strategies involving minimal or no side-chain protection for hydroxy-bearing amino acids like serine have been investigated. google.comsci-hub.se These minimal protection strategies aim to reduce the number of synthetic steps, decrease reagent consumption, and avoid the generation of waste associated with protection and deprotection. drivehq.comgoogle.com
Research has explored solid-phase peptide synthesis without hydroxy side chain protection under aqueous microwave-assisted conditions using Boc-amino acids, showing efficient coupling with minimal O-acylation side reactions. researchgate.net This approach demonstrates that for certain sequences and conditions, the hydroxyl group of serine may not require protection throughout the synthesis, leading to improved atom economy and reduced environmental impact. researchgate.netdrivehq.comgoogle.com
Development of Environmentally Benign Reaction Conditions
The development of environmentally benign reaction conditions for Boc-Ser-OH chemistry and Boc-based peptide synthesis focuses on utilizing milder conditions, greener solvents, and more efficient reagents. researchgate.netrsc.org This includes performing reactions in water, employing microwave irradiation to accelerate reactions, and selecting coupling reagents that are compatible with aqueous environments and minimize side reactions. researchgate.netmdpi.comresearchgate.netfigshare.comnih.govresearchgate.net
Studies have shown that coupling reactions involving Boc-amino acids, including Boc-Ser-OH, can be effectively carried out in water under microwave irradiation using specific coupling agents. researchgate.netfigshare.comnih.govresearchgate.net The use of water as a solvent eliminates the need for large volumes of organic solvents, aligning with green chemistry principles. researchgate.netresearchgate.net Additionally, the optimization of coupling reagents and reaction parameters under these environmentally benign conditions is crucial to ensure high yields and purity while minimizing the formation of unwanted by-products. researchgate.net
The choice of resin in SPPS also plays a role, with PEG-based resins showing good compatibility with aqueous conditions. figshare.comresearchgate.net The development of water-compatible protecting groups is another area of research to facilitate aqueous peptide synthesis. researchgate.net
Computational Studies and Theoretical Perspectives
Molecular Modeling and Simulation of N-Boc-Ser-OH and its Interactions
Molecular modeling and simulation techniques are employed to investigate the structural and energetic properties of N-Boc-Ser-OH and its interactions. These methods can predict preferred conformations and analyze non-covalent interactions such as hydrogen bonds and C-H...π interactions. For instance, molecular dynamics (MD) simulations can characterize conformational heterogeneity in solution. nih.gov Studies on related Boc-protected peptides have utilized MD simulations to understand the plausible origin of conformational heterogeneity at an atomistic level. nih.gov Intramolecular hydrogen bonds, such as a 10-member N-H...O hydrogen bond involving the Boc C=O and an NH group, can stabilize folded structures in Boc-protected peptides. nih.gov C-H...π interactions involving the Boc CH and aromatic systems have also been observed and analyzed computationally in related structures. nih.gov The distance and angle between the C-H bond and the aromatic carbon are key parameters in characterizing these interactions. nih.gov
Computational studies can also assess protein interactions with modified amino acids. A hybrid computational/experimental approach has been developed and applied to extract binding free energy differences, indicating good agreement between measured and calculated binding differences. acs.org This methodology can be applied to a wide range of complex protein-ligand pairs. acs.org Molecular modeling methods have been used to study the spatial and electronic structure of peptides containing serine, determining energetically preferable conformational states and the nature of stabilizing forces like hydrogen bonds and interresidual interactions. researchgate.net Quantum-chemical calculations can further provide insights into electron density distribution and dipole moments of optimal spatial structures, as well as predict reactivity based on electronic characteristics. researchgate.net
Prediction and Optimization of Synthetic Pathways Involving N-Boc-Ser-OH
Computational methods contribute to the prediction and optimization of synthetic routes involving N-Boc-Ser-OH, particularly in peptide synthesis. Deep learning has been applied to predict and optimize fast-flow peptide synthesis, utilizing data from individual deprotection reactions. semanticscholar.orgacs.org This involves representing amino acids, including protected ones like Fmoc-Ser(But)-OH (a related protected serine derivative), using topological fingerprints. acs.org The sequence on the resin is represented as a matrix of side-chain protected amino acid fingerprints. acs.org This computational approach aims to improve the efficiency and yield of peptide synthesis by predicting reaction outcomes based on sequence and synthesis parameters. acs.org
While the provided search results don't detail computational prediction specifically for de novo synthesis pathways of N-Boc-Ser-OH itself, they highlight the use of computational tools in optimizing reactions where N-Boc-Ser-OH is a reactant or incorporated into a growing chain. For example, computational modeling of reaction pathways can support proposed mechanisms in synthesis. nih.gov
Computational Analysis in Enzymatic Reaction Mechanisms
Computational analysis, such as molecular docking and QM/MM simulations, is valuable for understanding enzymatic reactions involving serine residues, and by extension, potentially N-Boc-Ser-OH or peptides containing it. Molecular docking can predict the binding mode of substrates to enzyme active sites. researchgate.netru.nl Molecular dynamics simulations can provide further details on the dynamic interactions and stability of enzyme-substrate complexes. researchgate.netru.nl
Studies on enzymatic synthesis of galactosylated serine/threonine derivatives by β-galactosidase from Escherichia coli have employed molecular docking simulations to elucidate the possible orientation and molecular binding of acceptor substrates, including N-Boc-Ser-OMe (a methyl ester derivative of N-Boc-Ser-OH), to the enzyme's active site. researchgate.net These simulations revealed that binding affinities and the distances between the hydroxyl side chain and the galactose moiety were in good accordance with experimental bioconversion yields for some derivatives. researchgate.net QM/MM simulations have been used to study the polymerization reaction of D-aminopeptidase, determining energy barriers and suggesting that changes in substrate interaction with specific residues influence stereospecificity. rsc.org While this study focused on D-amino acids, the methodology is applicable to understanding enzymatic mechanisms involving amino acids like serine. Computational modeling of reaction mechanisms can support proposed hydrolysis pathways catalyzed by enzyme mimics, resembling catalytic processes of metallohydrolases. nih.gov
Q & A
Q. What are the critical steps in synthesizing Boc-Ser-OH with high enantiomeric purity, and how can side reactions be minimized?
Methodological Answer: Synthesis of Boc-Ser-OH requires careful protection of the serine hydroxyl group using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., sodium bicarbonate). Key steps include:
- Temperature control : Maintain 0–5°C to reduce racemization .
- Solvent selection : Use tetrahydrofuran (THF) or dichloromethane (DCM) to balance reactivity and solubility .
- Monitoring intermediates : Employ TLC or HPLC to detect premature deprotection or byproducts (e.g., tert-butoxycarbonyl migration).
Common Pitfalls : Overly acidic conditions may hydrolyze the Boc group; use scavengers like DMAP to stabilize intermediates .
Q. How can researchers validate the identity and purity of Boc-Ser-OH using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Confirm Boc-group integration (δ 1.3–1.5 ppm for tert-butyl protons) and serine backbone signals (δ 3.5–4.0 ppm for α-proton) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect diastereomeric impurities .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 234.1 for Boc-Ser-OH. Deviations may indicate incomplete protection or degradation .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of Boc-Ser-OH during peptide coupling reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate racemization. Additives like HOBt reduce this risk by stabilizing active esters .
- pH Control : Maintain pH 7–8 in aqueous phases to prevent Boc-group hydrolysis. Use buffered systems (e.g., phosphate buffer) in solid-phase peptide synthesis .
Data Contradiction Example : Some studies report Boc-Ser-OH stability in DCM at pH 7, while others note degradation at >20°C. Resolve by conducting controlled kinetic studies under inert atmospheres .
Q. What strategies are effective in resolving contradictory NMR data for Boc-Ser-OH in complex mixtures (e.g., peptide-resin slurries)?
Methodological Answer:
- DEPT-135 NMR : Differentiate CH₂ (serine side chain) and CH₃ (Boc group) signals in crowded spectra .
- 2D-COSY/HMBC : Map coupling between α-proton and carbonyl carbons to confirm backbone integrity .
- Sample Preparation : Lyophilize the mixture and re-dissolve in deuterated DMSO-d₆ to reduce solvent interference. Compare with pure Boc-Ser-OH reference spectra .
Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of Boc-Ser-OH in automated peptide synthesizers?
Methodological Answer:
- DFT Simulations : Calculate energy barriers for racemization pathways under varying temperatures and catalysts (e.g., DIC vs. HATU) .
- Molecular Dynamics : Simulate solvent interactions to optimize coupling efficiency. For example, DMF stabilizes transition states better than THF .
Validation : Cross-reference computational results with experimental CD spectra or X-ray crystallography data of synthesized peptides .
Experimental Design & Data Analysis
Q. What factorial design parameters should be prioritized when optimizing Boc-Ser-OH for solid-phase peptide synthesis (SPPS)?
Methodological Answer: Use a Taguchi orthogonal array to test:
Q. How can researchers address low reproducibility in Boc-Ser-OH-mediated peptide chain elongation?
Methodological Answer:
- Standardize Protocols : Pre-activate Boc-Ser-OH with HOBt/DIPEA for 10 minutes before coupling .
- Quality Control : Batch-test Boc-Ser-OH for residual moisture (Karl Fischer titration) and adjust reaction stoichiometry accordingly .
- Troubleshooting : If elongation fails, test resin loading capacity via Fmoc-deprotection assays .
Contradiction Analysis in Literature
Q. Why do some studies report Boc-Ser-OH as stable under microwave-assisted synthesis, while others observe decomposition?
Methodological Answer:
- Power Settings : High microwave power (>100 W) may localize overheating. Use pulsed irradiation and monitor with IR thermography .
- Solvent Dielectric Properties : DMSO absorbs more microwave energy than DCM, leading to uneven heating. Opt for low-absorbing solvents .
Resolution : Replicate conflicting studies with identical parameters (e.g., 50 W, DCM, 40°C) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
